5-((2S,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

説明

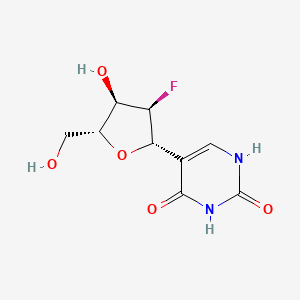

5-((2S,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a fluorinated nucleoside analog featuring a uracil base (pyrimidine-2,4-dione) linked to a modified tetrahydrofuran (sugar) ring. Key structural attributes include:

- Stereochemistry: (2S,3R,4R,5R) configuration, critical for biological interactions.

- Substituents:

- 3-Fluoro group on the sugar ring (enhances metabolic stability).

- 4-Hydroxy and 5-hydroxymethyl groups (increase hydrophilicity and influence binding).

- Applications: Fluorinated nucleosides are explored for antiviral and anticancer properties due to their ability to inhibit viral polymerases or disrupt DNA synthesis .

特性

IUPAC Name |

5-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-5-6(14)4(2-13)17-7(5)3-1-11-9(16)12-8(3)15/h1,4-7,13-14H,2H2,(H2,11,12,15,16)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZHTOHXTHJRRV-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-((2S,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione , also known by its CAS number 159414-97-8, is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 287.25 g/mol. Its structural characteristics include a fluorinated tetrahydrofuran moiety and a pyrimidine ring, which contribute to its biological activity.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. In particular, studies have shown that pyrimidine derivatives can inhibit viral replication by targeting nucleotide synthesis pathways essential for viral proliferation. For instance, the inhibition of viral enzymes involved in nucleic acid synthesis has been documented in related compounds .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes critical for cellular function. For example, it has been shown to affect the activity of enzymes like MurA and MurE in Mycobacterium tuberculosis. These enzymes are involved in cell wall biosynthesis and are vital for bacterial survival. In vitro studies demonstrated that analogs of this compound could inhibit these enzymes effectively, leading to a reduction in bacterial growth .

Receptor Interaction

The interaction with various receptors is another area of interest. The P2Y6 receptor, which is involved in several physiological processes including inflammation and apoptosis regulation, has been shown to be affected by nucleotide derivatives similar to this compound. The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can enhance binding affinity and selectivity towards specific receptors .

Case Study 1: Antimycobacterial Activity

In a study evaluating the antimycobacterial properties of related compounds, it was found that certain derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis MurA-F enzymes. The best-performing compounds achieved an inhibition rate of over 50% at concentrations around 100 µM . This suggests that the structural features present in this compound may confer similar biological benefits.

Case Study 2: Viral Replication Inhibition

Another investigation into compounds with similar structures revealed their effectiveness in inhibiting the replication of various viruses. These studies highlighted the potential for developing antiviral therapies based on this class of compounds by targeting viral polymerases and other essential enzymes involved in the viral life cycle .

Data Table: Biological Activities

科学的研究の応用

Antiviral Activity

One of the primary applications of this compound is in the field of antiviral drugs. It is structurally related to Sofosbuvir, a nucleotide analog used in the treatment of hepatitis C. Research indicates that derivatives of this compound exhibit significant antiviral activity by inhibiting viral replication mechanisms.

Anticancer Properties

Studies have shown that compounds similar to 5-((2S,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione demonstrate anticancer properties. For instance, the National Cancer Institute (NCI) has evaluated various pyrimidine derivatives for their ability to inhibit tumor cell growth. These compounds have shown promise in targeting specific cancer cell lines and inducing apoptosis.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Certain studies suggest that it may inhibit key enzymes involved in nucleotide metabolism, which could be leveraged for therapeutic interventions in diseases characterized by dysregulated nucleotide synthesis.

Case Study 1: Antiviral Efficacy

In a recent study published in Molecular Pharmacology, researchers synthesized several derivatives of this compound and evaluated their antiviral efficacy against hepatitis C virus (HCV). The results indicated that specific modifications to the tetrahydrofuran moiety enhanced the antiviral activity significantly compared to the parent compound .

Case Study 2: Anticancer Activity Assessment

Another notable study focused on the anticancer properties of this compound. The research involved testing its effects on various human cancer cell lines through NCI protocols. The findings revealed a substantial inhibition of cell proliferation in several tested lines, with IC50 values indicating potent activity against certain types of cancer .

類似化合物との比較

Diastereomeric Analog

Compound : 1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 784-71-4)

- Structural Differences :

- Synthesis : Similar fluorination and hydroxylation steps but requires chiral resolution to isolate the desired stereoisomer.

Chloro-Substituted Analog

Compound : 1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

- Structural Differences :

- Chloro vs. fluoro at C3: Chlorine’s larger size and polarizability reduce metabolic stability compared to fluorine.

- 5-Methyl group on uracil (thymine base) vs. unmodified uracil in the target.

- Activity : Chloro analogs may show reduced antiviral efficacy due to slower kinetics in phosphorylation or DNA incorporation .

Oxathiolane-Based Analog

Compound : 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione

- Structural Differences :

- Sugar moiety: Oxathiolane (1,3-oxathiolane with sulfur) vs. tetrahydrofuran.

- Fluoro on uracil (C5) vs. fluoro on sugar (C3) in the target.

- Activity : Oxathiolane derivatives (e.g., lamivudine) are potent antivirals, but the fluoro position here may limit efficacy against specific viruses .

Protected Derivative with Difluoromethoxy Group

Compound: 4-Amino-1-((2R,3R,4R,5S)-5-((difluoromethoxy)methyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

- 4-Amino substitution on uracil vs. unmodified uracil.

- Synthesis : Uses TBAF-mediated deprotection, contrasting with the target’s hydroxylation strategy .

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (2S,3R,4R,5R) configuration in the target compound is critical for mimicking natural nucleosides, enabling competitive inhibition of viral enzymes .

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding affinity to viral polymerases compared to bulkier halogens like chlorine .

- Sugar Modifications : Oxathiolane derivatives exhibit distinct pharmacokinetics due to sulfur’s electron-withdrawing effects, but their activity depends on fluoro positioning .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?

- Methodology :

- Synthesis : Use nucleoside protection strategies with reagents like 4,4'-dimethoxytrityl (DMTr) chloride in tetrahydrofuran (THF) under anhydrous conditions. Lithium carbonate (Li₂CO₃) and N-ethyl-N,N-diisopropylamine (DIPEA) are critical for activating the hydroxyl groups. Reaction yields (~89%) are achieved at 20°C with controlled reagent addition .

- Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization.

- Characterization : Validate purity via HPLC (C18 column, UV detection at 254 nm) and structural confirmation using ¹H/¹³C NMR (deuterated DMSO or CDCl₃). Fluorine presence is confirmed by ¹⁹F NMR .

Q. What storage conditions ensure long-term stability?

- Methodology :

- Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to humidity (>60% RH) to preserve hydroxymethyl and fluoro substituents .

- Monitor stability using accelerated degradation studies (40°C/75% RH for 6 weeks) with periodic HPLC analysis to detect decomposition products like pyrimidine ring-opened derivatives .

Advanced Research Questions

Q. How can conflicting data on the compound’s hydrolytic stability be resolved?

- Methodology :

- Perform pH-dependent stability assays (pH 2–9, 37°C) with LC-MS monitoring. At pH <5, the fluorinated tetrahydrofuran ring undergoes acid-catalyzed hydrolysis, generating a diol intermediate. At neutral/basic pH, the pyrimidine dione moiety is susceptible to nucleophilic attack, forming 5-fluorouracil derivatives .

- Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways. Contradictions in literature may arise from impurities (e.g., residual DIPEA) accelerating degradation; thus, include controls with ultra-high-purity reagents .

Q. What computational strategies predict the compound’s reactivity in enzymatic systems?

- Methodology :

- Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model interactions with thymidine phosphorylase. The 3-fluoro group’s electron-withdrawing effect reduces nucleophilic susceptibility at C5′, but steric hindrance from hydroxymethyl may alter binding .

- Validate predictions using mutagenesis studies (e.g., E. coli thymidine kinase mutants) and kinetic isotope effect (KIE) measurements. Compare computed activation energies with experimental Arrhenius plots .

Key Considerations

- Safety : The compound is classified as acutely toxic (Oral, Category 4) and a respiratory irritant. Use fume hoods, nitrile gloves, and ANSI Z87.1-compliant eye protection .

- Analytical Challenges : Differentiate stereoisomers via chiral HPLC (Chiralpak IA column) or X-ray crystallography. The (2S,3R,4R,5R) configuration is critical for antiviral activity; even minor enantiomeric impurities (>2%) reduce efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。